molecular formula C10H7Br2F3O B14065716 1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one

1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one

Katalognummer: B14065716
Molekulargewicht: 359.96 g/mol
InChI-Schlüssel: GWOYQMOCYDIIHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one typically involves the bromination of a precursor compound. One common method includes the reaction of 5-bromo-2-(trifluoromethyl)benzene with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction conditions often require a solvent like dichloromethane and may be carried out at room temperature or under reflux conditions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, reduction with lithium aluminum hydride (LiAlH4) can yield the corresponding alcohol.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one exerts its effects depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or coupling reactions. The trifluoromethyl group can influence the compound’s reactivity and stability by altering its electronic properties .

In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-(5-bromo-2-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which provide distinct reactivity and stability profiles compared to other compounds.

Eigenschaften

Molekularformel

C10H7Br2F3O

Molekulargewicht

359.96 g/mol

IUPAC-Name

1-bromo-3-[5-bromo-2-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7Br2F3O/c11-5-8(16)4-6-3-7(12)1-2-9(6)10(13,14)15/h1-3H,4-5H2

InChI-Schlüssel

GWOYQMOCYDIIHK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1Br)CC(=O)CBr)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.